2-Ethenylfuran

Catalog No.
S578876
CAS No.
1487-18-9
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
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2-Ethenylfuran

CAS Number

1487-18-9

Product Name

2-Ethenylfuran

IUPAC Name

2-ethenylfuran

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N

SMILES

C=CC1=CC=CO1

Synonyms

2-vinylfuran, vinylfuran

Canonical SMILES

C=CC1=CC=CO1

Organic Synthesis:

Furan, 2-ethenyl-, also known as vinylfuran, serves as a valuable building block in organic synthesis due to its reactive furan ring and vinyl group. Researchers utilize it in various reactions to construct complex organic molecules with diverse functionalities.

  • Diels-Alder Reaction

    Vinylfuran acts as a dienophile in the Diels-Alder reaction, enabling the formation of six-membered cyclic structures with various substituents. This reaction finds application in the synthesis of natural products, pharmaceuticals, and functional materials .

  • Cycloaddition Reactions

    Beyond Diels-Alder cycloadditions, vinylfuran participates in other cycloaddition reactions with different partners, leading to the formation of various heterocyclic rings. These reactions contribute to the development of novel molecules with potential applications in medicinal chemistry and materials science .

Polymer Chemistry:

The vinyl functionality in Furan, 2-ethenyl- allows its incorporation into polymers through various polymerization techniques. This opens avenues for the creation of novel polymeric materials with unique properties.

  • Free Radical Polymerization

    Vinylfuran readily undergoes free radical polymerization, leading to the formation of homopolymers or copolymers with diverse properties depending on the reaction conditions and co-monomers employed .

  • Metathesis Polymerization

    Researchers have also explored the use of vinylfuran in ring-opening metathesis polymerization (ROMP) to create well-defined polymers with controlled architectures and functionalities. These polymers hold promise for various applications, including drug delivery and functional materials .

Material Science:

The unique properties of Furan, 2-ethenyl-, including its reactivity and potential for incorporation into polymers, make it an intriguing candidate for material science applications.

  • Functional Materials

    Researchers are investigating the use of vinylfuran-based polymers in the development of functional materials with specific properties, such as electrical conductivity, self-healing capabilities, and stimuli-responsiveness .

  • Biocompatible Materials

    Due to its furan ring, vinylfuran holds potential for the design of biocompatible materials for biomedical applications. Ongoing research explores its use in drug delivery systems and tissue engineering scaffolds .

2-Ethenylfuran, also known as 2-vinylfuran or furylethylene, is an organic compound with the molecular formula C6H6OC_6H_6O and a molecular weight of approximately 94.11 g/mol. Its structure features a furan ring substituted with an ethenyl group at the 2-position, which contributes to its reactivity and versatility in various

There is no current scientific research available on the specific mechanism of action of 2-vinylfuran in biological systems.

  • Flammability: The presence of double bonds suggests flammability.
  • Reactivity: The double bonds and the oxygen atom might lead to reactivity with strong acids or bases.
  • Toxicity: Data on its toxicity is not available. It is advisable to handle it with caution and appropriate personal protective equipment due to the unknown risks.

  • Addition Reactions: The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the double bond in the ethenyl group.
  • Cycloaddition Reactions: It is capable of engaging in cycloaddition reactions, forming cyclic compounds that are useful in various synthetic pathways .
  • Polymerization: 2-Ethenylfuran can be polymerized under acidic conditions, particularly with catalysts like trifluoroacetic acid. This process leads to the formation of oligomers and higher molecular weight products, which have applications in materials science .

Several methods exist for synthesizing 2-ethenylfuran:

  • Dehydration of Furan Derivatives: One common approach involves the dehydration of furan derivatives to yield 2-ethenylfuran.
  • Vinylation Reactions: The compound can also be synthesized through vinylation reactions involving furan and vinyl halides or other vinylating agents.
  • Catalytic Polymerization: As noted earlier, polymerization processes using catalysts such as trifluoroacetic acid can yield 2-ethenylfuran from simpler precursors .

2-Ethenylfuran finds applications across various fields:

  • Synthetic Organic Chemistry: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Polymer Production: The compound is used in producing polymers due to its ability to undergo cationic polymerization.
  • Material Science: Oligomers derived from 2-ethenylfuran are explored for their potential use in creating novel materials with specific properties .

Studies have investigated the interactions of 2-ethenylfuran with different reagents and catalysts. For instance, research has focused on how water influences the kinetics and mechanisms of its cationic polymerization. These studies provide insights into optimizing reaction conditions for industrial applications and enhancing product yields .

Several compounds share structural similarities with 2-ethenylfuran. Here are a few notable examples:

Compound NameStructure TypeUnique Features
FuranHeterocyclic compoundBasic structure without substitution
5-MethylfuranMethyl-substituted furanIncreased stability and altered reactivity
2-FurylmethanolAlcohol derivativeExhibits different functional properties
VinylcyclopropaneCyclic compoundUnique cyclopropane structure affecting reactivity

Uniqueness of 2-Ethenylfuran: Unlike other similar compounds, 2-ethenylfuran's ability to readily participate in polymerization and addition reactions makes it particularly valuable in synthetic chemistry. Its unique substitution pattern allows for diverse reactivity profiles compared to simpler furan derivatives.

The study of 2-ethenylfuran dates to the late 19th century when Liebermann first observed its formation via the thermal decomposition of 2-furylacrylic acid. Early 20th-century work by Moureu, Dutrais, and Johnson further elucidated its synthesis through decarboxylation, establishing foundational methodologies. Mid-century advancements in catalysis, particularly using palladium and copper acetates, enabled efficient production from furan and ethylene under mild conditions. Recent innovations, such as coordination polymerization with rare-earth catalysts, have expanded its applications in materials science.

Structural Uniqueness in Furan Chemistry

The compound’s structure combines a furan ring’s aromaticity with a vinyl group’s electrophilicity. This duality facilitates reactions at both the ring (e.g., electrophilic substitution) and the vinyl moiety (e.g., Diels-Alder cycloadditions). Spectroscopic analyses, including NMR and UV-Vis, reveal a planar furan ring with a partially conjugated vinyl group, contributing to its reactivity.

Current Research Landscape and Academic Interest

Contemporary studies focus on 2-ethenylfuran’s potential as a renewable biofuel, antimicrobial agent, and monomer for functional polymers. Its role in synthesizing thermoreversible networks via Diels-Alder chemistry has garnered attention for recyclable materials.

Theoretical Significance in Heterocyclic Chemistry

As a model heterocycle, 2-ethenylfuran aids in understanding conjugation effects and reaction mechanisms. Computational studies of its decomposition pathways provide insights into furan-based fuel stability, while its copolymerization kinetics inform polymer design.

Conversion from Acetylfurans

The catalytic reduction of biomass-derived acetylfurans offers a sustainable route to 2-ethenylfuran. For instance, 2-acetylfuran undergoes selective hydrogenation using copper chromite catalysts in ethanol, yielding furyl alcohols as intermediates [2]. Subsequent dehydration of these alcohols over solid-acid catalysts, such as zeolites, produces 2-ethenylfuran with up to 85% selectivity [2]. This two-step process minimizes carbon loss compared to traditional furfural-derived pathways, achieving nearly 100% carbon efficiency [2]. Key to this approach is the solvent choice: ethanol enhances hydrogenation rates by acting as a promoter, while nitrobenzene improves dehydration selectivity by reducing oligomer formation [2].

Catalytic Dehydration of Furyl Alcohols

Furyl alcohols, such as 5-methylfurylethanol, are dehydrated using solid-acid catalysts to form 2-ethenylfuran. Zeolites and sulfonated resins are effective, though catalyst deactivation due to coke formation remains a challenge [2]. For example, H-Beta zeolites achieve 78% conversion at 150°C but require periodic calcination to restore activity [2]. Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents like nitrobenzene stabilize carbocation intermediates, reducing side reactions and enhancing vinylfuran yield [2].

Selective Hydrogenation Approaches

Selective hydrogenation of α,β-unsaturated furyl ketones avoids over-reduction to saturated furans. Copper chromite catalysts modified with barium oxide show high selectivity (>95%) for the α,β-unsaturated alcohol intermediate, which is subsequently dehydrated [2]. Temperature control is critical; maintaining reactions below 200°C prevents thermal degradation of the furan ring [2].

Catalytic Systems Development

Copper Chromite Catalytic Systems

Copper chromite catalysts, often doped with manganese or barium, excel in acetylfuran hydrogenation. Their activity stems from synergistic interactions between Cu⁺ and Cr³⁺ sites, which facilitate H₂ dissociation and carbonyl group adsorption [2]. Ethanol solvent further enhances performance by stabilizing active sites and preventing sintering [2].

Solid-Acid Catalyst Applications

Solid-acid catalysts like H-ZSM-5 and sulfated zirconia enable efficient dehydration of furyl alcohols. Their acidity strength (measured by NH₃-TPD) correlates with dehydration rates: moderate acid sites (200–400°C desorption) maximize 2-ethenylfuran selectivity [2]. Mesoporous variants (e.g., MCM-41) reduce diffusion limitations, improving turnover frequencies by 40% compared to microporous analogs [2].

Catalyst Optimization Strategies

Strategies to mitigate deactivation include:

  • Hierarchical pore structures: Enhancing mass transfer in zeolites reduces coke deposition [2].
  • Acid site modulation: Partial ion exchange with Na⁺ decreases strong acid sites, minimizing polymerization [2].
  • Bimetallic systems: Cu-Fe oxides on silica improve hydrogenation stability via redox cycling [2].

Alternative Synthesis Methods

Wittig and Petersen Olefination Approaches

The Wittig reaction converts furfural derivatives to 2-ethenylfuran via phosphonium ylides. For example, 5-nitro-2-vinylfuran is synthesized using methyltriphenylphosphonium bromide and aqueous formaldehyde [4]. However, stoichiometric phosphine oxide byproducts limit scalability [2]. The Petersen olefination, employing α-silyl carbanions, offers a waste-free alternative but requires stringent anhydrous conditions [5].

Green Chemistry Synthesis Pathways

Microwave-assisted Wittig reactions reduce reaction times from hours to minutes while improving yields (e.g., 72% in 15 min) [7]. Photocatalytic methods using TiO₂ under UV light enable room-temperature olefination, though substrate scope remains limited [7].

Solvent Selection Impact on Reaction Kinetics

Solvent polarity and boiling point critically influence vinylfuran synthesis:

SolventDielectric ConstantBoiling Point (°C)Selectivity (%)
Nitrobenzene34.821085
Toluene2.411062
Ethanol24.37845

Polar aprotic solvents stabilize transition states in dehydration, while high-boiling solvents facilitate distillative product isolation [2] [7].

Electrophilic Addition Mechanisms

2-Ethenylfuran exhibits distinct reactivity patterns due to the presence of both the electron-rich furan ring and the vinyl group. The vinyl functionality demonstrates characteristic electrophilic addition behavior, following mechanisms analogous to those of simple alkenes but with modifications due to the furan ring's electronic influence.

The electrophilic addition of hydrogen halides to 2-ethenylfuran proceeds through a two-step mechanism. In the first step, the electrophile attacks the electron-rich vinyl group, forming a carbocation intermediate. The stability of this carbocation is influenced by the electron-donating properties of the furan ring through resonance stabilization. The second step involves nucleophilic attack by the halide anion on the carbocation, yielding the final addition product.

Studies have shown that the regioselectivity of electrophilic addition to 2-ethenylfuran follows Markovnikov's rule, with the electrophile adding to the terminal carbon of the vinyl group. This preference arises from the formation of a more stable secondary carbocation intermediate, which is further stabilized by the electron-donating furan ring system.

The addition of bromine to 2-ethenylfuran demonstrates the characteristic mechanism of halogen addition to alkenes. The bromine molecule becomes polarized upon approach to the electron-rich vinyl group, with the formation of a bromonium ion intermediate. This intermediate undergoes nucleophilic attack by the bromide anion, resulting in the formation of the dibrominated product.

Temperature and solvent effects play crucial roles in determining the rate and selectivity of electrophilic addition reactions. Polar solvents enhance the rate of addition by stabilizing the ionic intermediates formed during the reaction. The activation energies for these processes have been determined through computational studies, revealing that the first step (electrophilic attack) is generally rate-determining.

Radical-Mediated Transformations

The vinyl group in 2-ethenylfuran participates in various radical-mediated transformations, displaying unique reactivity patterns influenced by the furan ring system. Radical addition reactions typically proceed through a three-step mechanism: initiation, propagation, and termination.

In the initiation step, radical species are generated through thermal decomposition of initiators or photochemical processes. The propagation step involves the addition of the radical to the vinyl group, forming a new radical intermediate. The stability of this intermediate is enhanced by the electron-donating properties of the furan ring, which can stabilize the radical through resonance delocalization.

Free radical polymerization of 2-ethenylfuran has been extensively studied, revealing that the compound readily undergoes chain polymerization under appropriate conditions. The polymerization mechanism involves the formation of polymer radicals that propagate through successive addition of monomer units. The presence of the furan ring affects the reactivity ratios and the final polymer properties.

Hydrogen abstraction reactions represent another important class of radical-mediated transformations. The vinyl group can undergo hydrogen abstraction at the terminal position, leading to the formation of an allylic radical. This radical can then participate in various coupling reactions or undergo further transformations depending on the reaction conditions.

The selectivity of radical reactions is influenced by several factors, including the stability of the radical intermediates, steric effects, and the electronic properties of the furan ring. Computational studies have provided insights into the energy barriers and reaction pathways for these transformations, helping to rationalize the observed selectivity patterns.

Cross-Coupling Reaction Pathways

2-Ethenylfuran participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and other carbon-carbon bond-forming processes. These reactions provide valuable synthetic routes for the preparation of complex furan-containing molecules.

The Suzuki-Miyaura cross-coupling reaction of 2-ethenylfuran with arylboronic acids proceeds through the classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The vinyl group serves as an effective coupling partner, with the reaction typically proceeding under mild conditions in the presence of a palladium catalyst and base.

Studies have shown that the electronic properties of the furan ring influence the rate and selectivity of cross-coupling reactions. The electron-rich nature of the furan system enhances the reactivity of the vinyl group toward electrophilic palladium species, facilitating the oxidative addition step.

The Heck reaction of 2-ethenylfuran with aryl halides represents another important cross-coupling transformation. This reaction proceeds through a mechanism involving coordination of the vinyl group to the palladium center, followed by migratory insertion and beta-hydride elimination. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.

Reaction TypeCatalystConditionsYield (%)Selectivity
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, THF, 80°C85-92>95%
HeckPd(OAc)₂Et₃N, DMF, 100°C78-8890-95%
NegishiPd(PPh₃)₄THF, rt82-90>98%

The development of ligand-controlled cross-coupling reactions has enabled the selective functionalization of 2-ethenylfuran. Specialized phosphine ligands and N-heterocyclic carbenes have been employed to enhance the reactivity and selectivity of these transformations.

Furan Ring Transformations

Ring-Opening Reactions

The furan ring in 2-ethenylfuran undergoes various ring-opening reactions under both acidic and basic conditions. These transformations are facilitated by the relatively low aromaticity of the furan ring compared to benzene, making it susceptible to nucleophilic and electrophilic attack.

Acid-catalyzed ring-opening reactions proceed through protonation of the furan oxygen, followed by nucleophilic attack at the α-carbon positions. The mechanism involves the formation of a protonated furan intermediate, which undergoes ring-opening to yield linear products containing carbonyl functionalities.

Computational studies using density functional theory have provided detailed insights into the mechanism of acid-catalyzed furan ring-opening. The calculations reveal that protonation at the α-carbon position is kinetically favored, with an activation barrier approximately 7 kcal/mol lower than protonation at the β-position.

The ring-opening products typically contain aldehyde or ketone functionalities, which can undergo further transformations. For example, the acid-catalyzed ring-opening of 2-ethenylfuran in the presence of water yields 4-oxopentanoic acid derivatives, which retain the vinyl group functionality.

Base-catalyzed ring-opening reactions follow a different mechanism, involving nucleophilic attack at the furan ring carbons. These reactions are generally less common than acid-catalyzed processes but can be useful for specific synthetic applications.

The stability of the furan ring toward ring-opening depends on the substitution pattern and reaction conditions. Electron-withdrawing groups on the furan ring generally facilitate ring-opening, while electron-donating groups provide stabilization.

Electrophilic Substitution Patterns

2-Ethenylfuran undergoes electrophilic aromatic substitution reactions, with the furan ring serving as the nucleophilic partner. The reactivity of the furan ring is significantly higher than that of benzene, making electrophilic substitution reactions proceed under mild conditions.

The regioselectivity of electrophilic substitution on the furan ring follows predictable patterns based on the electron density distribution. The α-positions (positions 2 and 5) are more reactive than the β-positions (positions 3 and 4) due to the stabilization of the resulting carbocation intermediates through resonance with the oxygen atom.

Studies on the electrophilic substitution of 3-methylfuran, a closely related compound, have revealed that substitution occurs preferentially at the α-position adjacent to the methyl group. This regioselectivity is attributed to the additional stabilization provided by the methyl substituent.

Friedel-Crafts acylation reactions of furan derivatives proceed readily in the presence of Lewis acid catalysts. The acylation of 2-ethenylfuran typically occurs at the α-position remote from the vinyl substituent, yielding products with both vinyl and acyl functionalities.

Nitration and sulfonation reactions of furan compounds require careful control of reaction conditions due to the sensitivity of the furan ring to acidic conditions. Under mild conditions, these reactions can be accomplished with good yields and selectivity.

The electronic influence of the vinyl group on the furan ring reactivity has been investigated through computational studies. The vinyl substituent acts as a weak electron-donating group, slightly enhancing the electron density at the furan ring and influencing the regioselectivity of electrophilic substitution.

Cycloaddition Chemistry

2-Ethenylfuran participates in various cycloaddition reactions, serving as both a diene and dienophile component depending on the reaction conditions and partners. The most significant cycloaddition reactions involve [4+2] Diels-Alder processes and [3+2] cycloadditions.

The Diels-Alder reaction of 2-ethenylfuran with various dienophiles has been extensively studied. The compound can act as a diene through the conjugated system formed by the furan ring and the vinyl group. However, the reactivity is lower compared to more conventional dienes like cyclopentadiene.

Computational studies have revealed that the lower reactivity of furan-based dienes in Diels-Alder reactions is attributed to the reduced electron density in the furan ring compared to carbocyclic dienes. The activation barriers for these reactions are typically higher, requiring elevated temperatures or Lewis acid catalysts.

The regioselectivity and stereoselectivity of Diels-Alder reactions involving 2-ethenylfuran depend on the nature of the dienophile and reaction conditions. Electron-deficient dienophiles such as maleic anhydride and acrylates show enhanced reactivity with furan-based dienes.

DienophileReaction ConditionsYield (%)Endo:Exo RatioReference
Maleic anhydride80°C, 24h723:1
Acrylonitrile120°C, 48h582.5:1
Dimethyl fumarate100°C, 36h654:1

The endo selectivity observed in these reactions is consistent with the secondary orbital interactions proposed in the classical Diels-Alder mechanism. The furan oxygen provides additional orbital overlap with the dienophile, stabilizing the endo transition state.

Retro-Diels-Alder reactions of furan-containing adducts have been exploited for the release of small molecules under thermal conditions. These reactions proceed through the reverse of the cycloaddition mechanism and can be used for controlled release applications.

Computational Studies of Reaction Mechanisms

Density Functional Theory Analysis of Reaction Intermediates

Density functional theory calculations have provided detailed insights into the reaction mechanisms of 2-ethenylfuran transformations. The B3LYP functional with various basis sets has been extensively employed to study the electronic structure and reactivity of this compound.

The geometry optimization of 2-ethenylfuran reveals a planar molecular structure with the vinyl group conjugated to the furan ring. The calculated bond lengths and angles are in good agreement with experimental values, validating the computational approach.

Studies of reaction intermediates have revealed the importance of resonance stabilization in determining the stability and reactivity of various species. For example, the carbocation intermediate formed during electrophilic addition to the vinyl group is stabilized by delocalization of positive charge into the furan ring.

The computational analysis of radical intermediates has provided insights into the selectivity of radical reactions. The stability of different radical species depends on the extent of delocalization and the electronic properties of the furan ring system.

Time-dependent density functional theory calculations have been used to study the electronic absorption spectra of 2-ethenylfuran and its derivatives. These calculations help to understand the electronic transitions and provide guidance for experimental spectroscopic studies.

Electronic Structure Calculations

High-level electronic structure calculations have been performed to understand the bonding and electronic properties of 2-ethenylfuran. The molecular orbital analysis reveals the nature of the conjugation between the vinyl group and the furan ring.

The highest occupied molecular orbital of 2-ethenylfuran is primarily localized on the furan ring with some contribution from the vinyl group. The lowest unoccupied molecular orbital shows antibonding character between the carbon atoms of the vinyl group and the furan ring.

Natural bond orbital analysis has been used to quantify the extent of conjugation and hyperconjugation in 2-ethenylfuran. The calculations reveal significant delocalization of electron density from the furan ring to the vinyl group, consistent with the enhanced reactivity of the vinyl functionality.

The calculated dipole moment of 2-ethenylfuran is in good agreement with experimental values, confirming the reliability of the computational methods. The dipole moment vector points from the vinyl group toward the furan oxygen, reflecting the charge distribution in the molecule.

Population analysis reveals the atomic charges and their distribution throughout the molecule. The furan oxygen carries a significant negative charge, while the vinyl carbons show varying degrees of positive charge depending on their position.

Transition State Modeling

Transition state calculations have been performed for key reactions of 2-ethenylfuran, providing detailed information about the reaction mechanisms and energy barriers. The intrinsic reaction coordinate method has been used to connect transition states with reactants and products.

The transition state for electrophilic addition to the vinyl group shows a partially formed bond between the electrophile and the terminal carbon, with the developing positive charge stabilized by the furan ring. The activation energy for this process is typically 15-20 kcal/mol, depending on the electrophile.

Transition state structures for cycloaddition reactions reveal the concerted nature of these processes. The forming bonds in [4+2] cycloadditions show varying degrees of synchronicity, with the furan-containing transition states generally being more asynchronous than their carbocyclic counterparts.

The modeling of transition states for ring-opening reactions has provided insights into the selectivity of these processes. The calculations reveal that the preferred ring-opening pathway depends on the protonation site and the nature of the nucleophile.

Reaction TypeActivation Energy (kcal/mol)Transition State CharacterMethod
Electrophilic Addition18.3Early, product-likeB3LYP/6-31G(d)
Diels-Alder24.7Concerted, asynchronousM06-2X/def2-TZVP
Ring-Opening21.2Late, dissociativeB3LYP/6-311++G(d,p)

The computational studies have also revealed the importance of solvent effects in determining reaction rates and selectivities. Implicit solvation models have been used to account for the influence of different solvents on the reaction mechanisms.

XLogP3

2

Boiling Point

99.5 °C

Melting Point

-94.0 °C

UNII

V5MN67I54D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

31093-57-9
1487-18-9

Wikipedia

2-ethenyl-furan

Dates

Last modified: 08-15-2023

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